molecular formula C8H14Cl2N2 B8107519 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

Cat. No.: B8107519
M. Wt: 209.11 g/mol
InChI Key: GHIGTDKCHAXTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride typically involves the reaction of 2-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

  • 2-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride
  • (S)-1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride

Comparison: 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-5-8(7(2)9)3-4-10-6;;/h3-5,7H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGTDKCHAXTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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